molecular formula C17H12ClFN4O2 B3003453 1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171169-23-5

1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B3003453
CAS RN: 1171169-23-5
M. Wt: 358.76
InChI Key: JNNPQJTYHCTLGC-UHFFFAOYSA-N
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Description

The compound of interest, 1-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione, is a complex molecule that likely exhibits a range of chemical and physical properties due to its structural features. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related triazole compounds involves the formation of the triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. For instance, the synthesis of a triazole derivative is mentioned in the first paper, where a fluorometric method was developed for the analysis of a triazole hydrochloride dihydrate in animal feed . Although the synthesis details of the compound of interest are not provided, similar synthetic routes may be applicable, involving the formation of the triazole ring followed by subsequent functionalization with chlorophenyl and fluoromethylphenyl groups.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can significantly influence the molecule's chemical behavior. The third paper discusses the restricted rotation around the methylene bridge in benzimidazole-triazole derivatives, which is evidenced by NMR, X-ray, and DFT studies . This suggests that the compound of interest may also exhibit restricted rotation due to steric hindrance from its substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The second paper describes the use of a triazole dione as an oxidizing agent for the conversion of pyrazolines to pyrazoles . This indicates that triazole compounds can act as reagents in oxidation reactions, which may be relevant for the compound of interest when considering its potential reactivity and applications in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. The first paper's fluorometric method for analyzing a triazole derivative suggests that the compound has fluorescent properties when transformed into a specific fluorophore . This implies that the compound of interest may also exhibit fluorescence under certain conditions, which could be useful for analytical purposes. Additionally, the stability and solubility of the compound in various solvents, as well as its behavior at different temperatures, could be inferred from the studies on related compounds .

properties

IUPAC Name

3-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O2/c1-9-2-5-12(8-13(9)19)22-16(24)14-15(17(22)25)23(21-20-14)11-6-3-10(18)4-7-11/h2-8,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNPQJTYHCTLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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